molecular formula C13H25NO3 B3048682 Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 179746-47-5

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B3048682
CAS No.: 179746-47-5
M. Wt: 243.34 g/mol
InChI Key: YSNHXIMXFKYGEZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 3-hydroxypropyl substituent at the 2-position of the piperidine ring. Piperidine derivatives are widely used in pharmaceutical synthesis, particularly as intermediates or protecting groups for amine functionalities .

Properties

IUPAC Name

tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-5-4-7-11(14)8-6-10-15/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNHXIMXFKYGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447742
Record name Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179746-47-5
Record name Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The piperidine ring provides structural stability and can interact with various receptors and enzymes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Substituent Position Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Solubility Key Applications
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 4-position C₁₃H₂₅NO₃ 243.34 Solid 43–45 Slight (CHCl₃, MeOH) Protecting group in drug synthesis
Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate 163210-22-8 3-position C₁₃H₂₅NO₃ 243.34 Not reported Not reported Not reported Synthetic intermediate
1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine - 2-position C₁₉H₂₆F₃NO₃ 373.41 Liquid - - Enhanced metabolic stability

Biological Activity

Tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate, also known by its CAS number 179746-47-5, is a compound of significant interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C13H25NO3
  • Molecular Weight : 241.35 g/mol
  • CAS Number : 179746-47-5

The compound features a piperidine ring, which is a common structural motif in many bioactive molecules, contributing to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with piperidine derivatives and tert-butyl carbamate.
  • Reaction Conditions : A common method includes reacting piperidine with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide in a solvent like dioxane.
  • Purification : The product is purified through techniques such as silica gel chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It has been shown to interact with specific receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Studies have demonstrated that derivatives of piperidine can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard chemotherapeutics .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with piperidine derivatives, including this compound:

StudyObjectiveFindings
Study A Evaluate anticancer propertiesDemonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells.
Study B Assess neuroprotective effectsIndicated potential for reducing neuronal apoptosis in vitro.
Study C Investigate receptor interactionsShowed modulation of M3 muscarinic acetylcholine receptors linked to cell proliferation.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile:

  • Acute Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation .
  • Safety Data : Further toxicological studies are necessary to establish a comprehensive safety profile for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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